

Application Notes: Hpk1-IN-42 for Cell Culture Experiments

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Compound of Interest

Compound Name: *Hpk1-IN-42*

Cat. No.: *B12367387*

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue.[5][6] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination and degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[6][7][8] By dampening T-cell activity, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[3]

Hpk1-IN-42 is a highly potent, small molecule inhibitor of HPK1 with a reported IC₅₀ of 0.24 nM in biochemical assays.[9] By blocking the kinase activity of HPK1, **Hpk1-IN-42** prevents the phosphorylation of SLP-76, thus disrupting the negative feedback loop that suppresses T-cell activation.[3][10] This leads to enhanced T-cell signaling, proliferation, and effector functions, making HPK1 inhibitors like **Hpk1-IN-42** a promising strategy for cancer immunotherapy.[6][11] These application notes provide detailed protocols for the preparation and use of **Hpk1-IN-42** in cell culture-based assays to study its effects on T-cell signaling and function.

Biochemical and Cellular Activity of HPK1 Inhibitors

The following table summarizes the inhibitory activities of **Hpk1-IN-42** and other relevant HPK1 inhibitors. This data is essential for determining appropriate concentration ranges for cell culture experiments.

Compound	Target	Assay Type	IC50	Cellular Activity (pSLP-76 IC50)	Reference
Hpk1-IN-42	HPK1	Biochemical	0.24 nM	Not specified	[9]
Hpk1-IN-43	HPK1	Biochemical	0.32 nM	Jurkat: 147.9 nM, PBMC: 131.8 nM	[12]
Hpk1-IN-4	HPK1	Biochemical	0.061 nM	Not specified	[13]
Hpk1-IN-7	HPK1	Biochemical	2.6 nM	Not specified	[14]
Hpk1-IN-2	HPK1	Biochemical	< 50 nM	Jurkat: 0.3-1 μ M	[15]

Protocols

Preparation of Hpk1-IN-42 Stock Solution

Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results. **Hpk1-IN-42** is typically supplied as a solid powder.

Materials:

- **Hpk1-IN-42** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Briefly centrifuge the vial of **Hpk1-IN-42** powder to ensure all contents are at the bottom.
- Based on the molecular weight provided on the Certificate of Analysis, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM).
- Add the calculated volume of DMSO to the vial.
- Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication may be used to aid dissolution if necessary.[\[13\]](#)
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[13\]](#)

Protocol for T-Cell Activation and Cytokine Release Assay

This protocol describes how to assess the effect of **Hpk1-IN-42** on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells. [\[16\]](#) Jurkat cells, an immortalized line of human T lymphocytes, or primary human peripheral blood mononuclear cells (PBMCs) can be used.[\[6\]](#)[\[16\]](#)

Materials:

- Jurkat T-cells or PBMCs
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Hpk1-IN-42** stock solution (10 mM in DMSO)
- Anti-CD3 antibody (clone OKT3) for T-cell stimulation[\[6\]](#)
- Anti-CD28 antibody (optional, for co-stimulation)
- 96-well cell culture plates (flat-bottom for cytokine assays)

- IL-2 ELISA kit
- Phosphate Buffered Saline (PBS)

Procedure:

- Plate Coating: If using immobilized antibodies, coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C. Wash the wells three times with sterile PBS before adding cells.
- Cell Seeding: Seed Jurkat cells or PBMCs at a density of $1-2 \times 10^5$ cells per well in 100 µL of complete RPMI medium.
- Inhibitor Treatment: Prepare serial dilutions of **Hpk1-IN-42** in complete RPMI medium from the 10 mM stock. Add the desired final concentrations of **Hpk1-IN-42** to the wells. Include a DMSO-only control (vehicle). Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
- T-Cell Stimulation: If using soluble antibodies, add anti-CD3 (and anti-CD28) to the wells to stimulate the T-cells. If using coated plates, the cells are stimulated upon seeding.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
- Cytokine Measurement: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of IL-2 using a commercial ELISA kit according to the manufacturer's instructions.

Protocol for Western Blot Analysis of SLP-76 Phosphorylation

This protocol is designed to directly measure the inhibition of HPK1's kinase activity in a cellular context by assessing the phosphorylation status of its direct downstream target, SLP-76, at Serine 376.^{[5][10]}

Materials:

- Jurkat T-cells

- RPMI-1640 medium, serum-free
- **Hpk1-IN-42** stock solution (10 mM in DMSO)
- Anti-CD3 antibody (clone OKT3)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, anti- β -actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Protein electrophoresis and blotting equipment

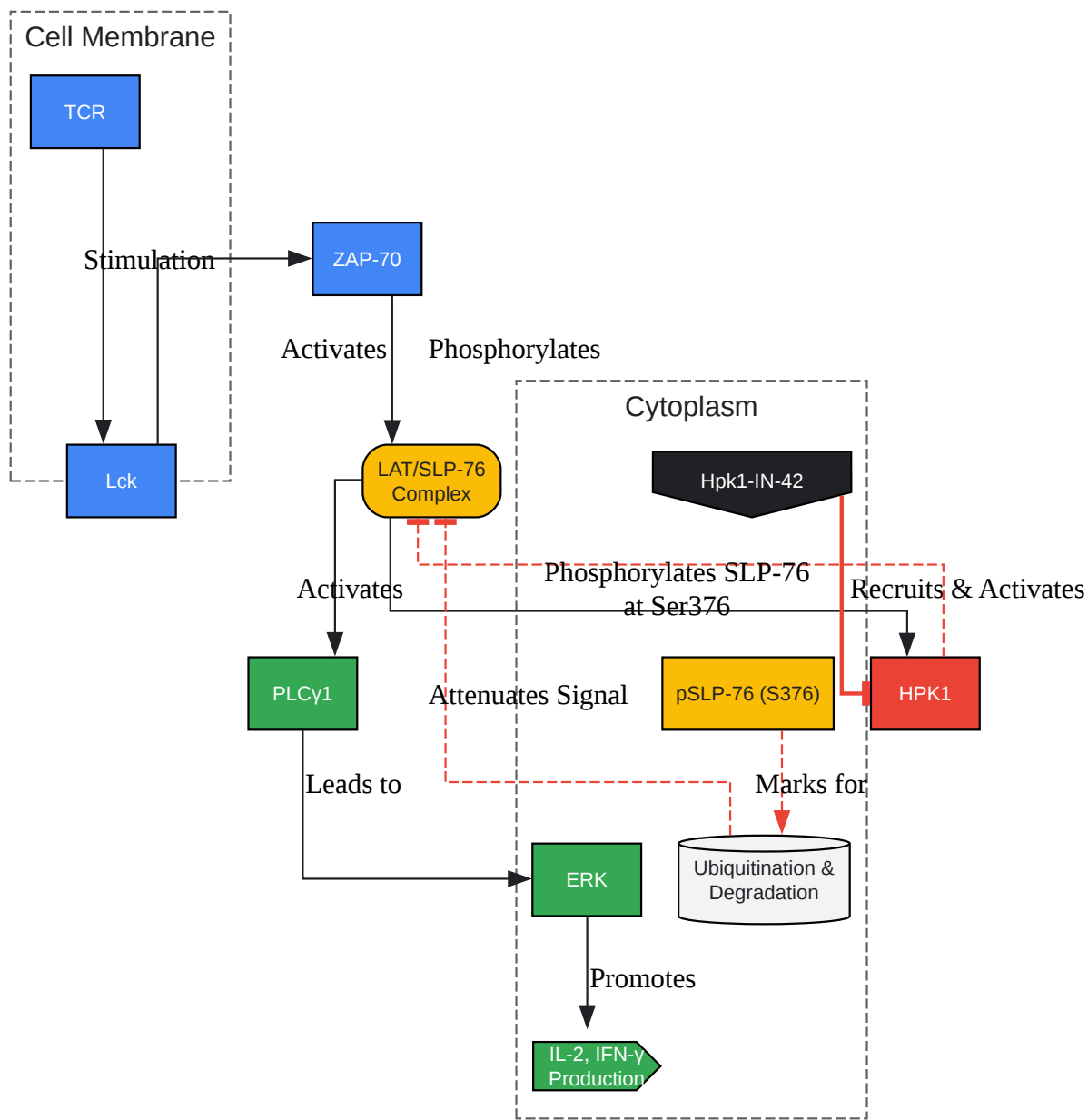
Procedure:

- **Cell Culture and Starvation:** Culture Jurkat cells to the desired density. Prior to the experiment, starve the cells in serum-free RPMI medium for 2-4 hours.
- **Inhibitor Treatment:** Resuspend cells at a high density (e.g., $5-10 \times 10^6$ cells/mL) in serum-free RPMI. Pre-treat cells with various concentrations of **Hpk1-IN-42** or a DMSO vehicle control for 1-2 hours at 37°C.
- **T-Cell Stimulation:** Stimulate the cells with soluble anti-CD3 antibody (e.g., 2-5 μ g/mL) for a short period (e.g., 5-15 minutes) at 37°C. This short duration is optimal for observing proximal signaling events.
- **Cell Lysis:** Immediately stop the stimulation by adding ice-cold PBS and pelleting the cells by centrifugation at 4°C. Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **Western Blotting:**

- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
- Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.
- Wash and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe for total SLP-76 and a loading control (e.g., β -actin) to ensure equal protein loading.

Visualizations

HPK1 Signaling Pathway in T-Cells

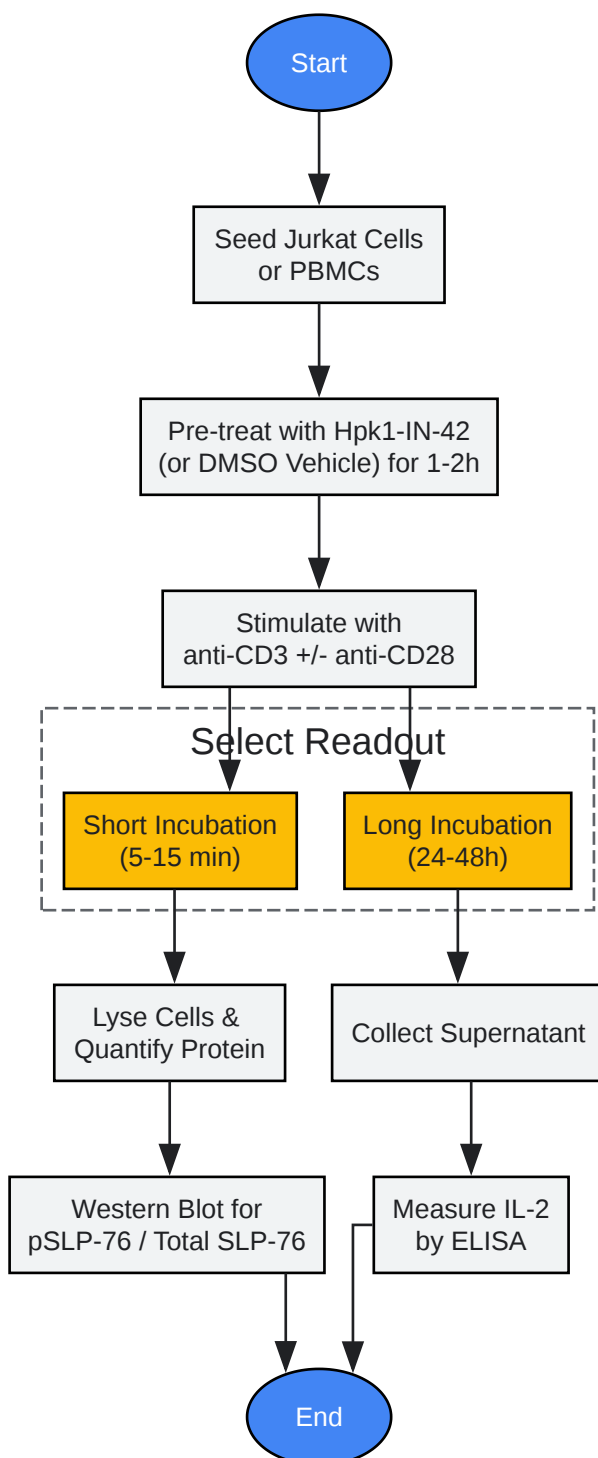


HPK1 Negative Feedback Loop in TCR Signaling

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Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.

Experimental Workflow for Cellular Assays



Workflow for Hpk1-IN-42 Cellular Assays

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Caption: General workflow for testing **Hpk1-IN-42**'s effect on T-cell signaling and cytokine production.

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